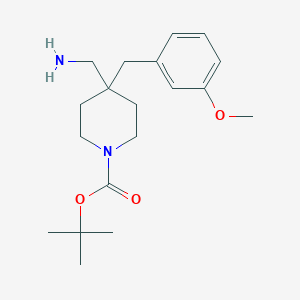

tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of C17H26N2O3 and a molecular weight of 306.40 g/mol . The structure features a piperidine ring with substituents that enhance its biological activity, particularly in targeting specific receptors or enzymes in the body.

Synthesis

The synthesis of this compound typically involves a multi-step process, including reductive amination and acylation. A general synthetic route may include:

- Formation of the piperidine core : Starting from commercially available piperidine derivatives.

- Aminomethylation : Introducing the aminomethyl group using appropriate reagents.

- Methoxybenzyl substitution : Attaching the 3-methoxybenzyl group through nucleophilic substitution reactions.

This synthetic pathway allows for modifications that can lead to variations with different biological profiles.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. For instance, research has shown that certain piperidine derivatives can inhibit bacterial growth effectively, suggesting a potential role as antibacterial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, with mechanisms involving the activation of caspases and modulation of cell cycle progression . The structural modifications present in this compound may enhance its efficacy compared to simpler analogs.

Neuropharmacological Effects

Piperidine compounds are also known for their neuropharmacological activities. This specific derivative has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Such interactions may suggest applications in treating neurodegenerative disorders or mood disorders .

Study on Antimicrobial Properties

In a comparative study, various piperidine derivatives were tested against common bacterial strains. The results indicated that this compound showed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli , highlighting its potential as an antimicrobial agent.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 18 |

| Control (Ampicillin) | 20 |

| Other Piperidine Derivatives | 15-17 |

Anticancer Activity Assessment

In another study focusing on anticancer activity, the compound was tested on several cancer cell lines. The findings revealed that it induced significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with IC50 values indicating higher potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | % Apoptosis at IC50 |

|---|---|---|

| FaDu Hypopharyngeal | 25 | 65 |

| MCF-7 Breast Cancer | 30 | 58 |

| A549 Lung Cancer | 35 | 55 |

科学的研究の応用

Drug Development

The compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its piperidine structure is essential for developing drugs targeting central nervous system disorders. The incorporation of the methoxybenzyl group enhances lipophilicity, which is crucial for crossing the blood-brain barrier.

Targeted Protein Degradation

One of the notable applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins. The semi-flexible linker properties of tert-butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate allow for optimized ternary complex formation, which is critical for effective protein degradation .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit critical enzymes involved in amyloid beta peptide aggregation, thereby potentially reducing the risk of neurotoxicity associated with Alzheimer's pathology.

The following table summarizes key biological activities associated with this compound:

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. Although it showed promise in reducing malondialdehyde (MDA) levels, cognitive improvement was not statistically significant compared to established treatments like galantamine.

化学反応の分析

Functional Groups and Reactivity

The compound’s structure includes three key functional groups:

-

tert-butyl ester (carboxylate group)

-

Aminomethyl group (primary amine)

-

3-methoxybenzyl substituent (aromatic ring with methoxy group)

These groups enable diverse chemical transformations, including deprotection, nucleophilic substitution, and esterification/amidation reactions.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group is labile under acidic conditions, allowing selective cleavage to generate a carboxylic acid derivative. This reaction is critical for activating the compound for further transformations.

Conditions : Acidic environments (e.g., trifluoroacetic acid, HCl in dioxane).

Outcome : Formation of a carboxylic acid, enabling subsequent esterification or amidation.

Nucleophilic Substitution

The aminomethyl group acts as a nucleophile, engaging in substitution reactions with electrophilic reagents. This reactivity is exploited to introduce new functional groups.

Reagents : Electrophiles (e.g., alkyl halides, activated esters).

Outcome : Substituted derivatives with modified aminomethyl groups.

Esterification

After deprotection, the carboxylic acid group can react with alcohols or other nucleophiles to form esters. This reaction is often facilitated by coupling agents (e.g., EDCl, DCC).

Conditions : Alcohols, coupling agents, and bases (e.g., DMAP).

Outcome : Ester derivatives with enhanced stability or altered lipophilicity.

Amidation

The primary amine in the aminomethyl group can react with carbonyl reagents (e.g., aldehydes, ketones) to form imine derivatives.

Reagents : Carbonyl compounds (e.g., benzaldehyde).

Outcome : Amides or imine intermediates for further functionalization.

Reaction Conditions and Reagents

| Reaction Type | Conditions/Reagents | Product |

|---|---|---|

| Deprotection | Trifluoroacetic acid (TFA), HCl/dioxane | Carboxylic acid derivative |

| Nucleophilic Substitution | Alkyl halides, activated esters | Substituted aminomethyl derivatives |

| Esterification | Alcohols, EDCl/DCC, DMAP | Esters of carboxylic acid |

| Amidation | Aldehydes/ketones, acid catalysts | Imine/amide derivatives |

Mechanistic Insights

The tert-butyl ester’s susceptibility to acidic hydrolysis stems from the electron-donating tert-butyl group, which stabilizes the transition state during deprotection. The aminomethyl group’s nucleophilicity is influenced by its proximity to the piperidine ring, enabling site-specific modifications.

Comparative Reaction Profiles

| Feature | tert-Butyl 4-(aminomethyl)-4-(3-methoxybenzyl)piperidine-1-carboxylate | Related Piperidine Derivatives |

|---|---|---|

| Key Reactivity | Deprotection of ester, nucleophilic substitution, amidation | Varies by substituents (e.g., benzyl groups) |

| Selectivity | Site-specific reactions due to distinct functional groups | Less predictable without directing groups |

| Biological Relevance | Enhanced lipophilicity via tert-butyl ester; methoxybenzyl for receptor binding | Limited unless functionalized similarly |

Challenges and Considerations

-

Regioselectivity : The piperidine ring’s steric hindrance may limit substitution at specific positions.

-

Stability : Acidic deprotection requires careful control to avoid over-hydrolysis or decomposition.

-

Functional Group Compatibility : Reactivity of the amine group may interfere with other transformations.

Citations Evitachem.com (2025). This compound. Chemsrc.com (2024). This compound. Evitachem.com (2025). tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate.

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-10-8-19(14-20,9-11-21)13-15-6-5-7-16(12-15)23-4/h5-7,12H,8-11,13-14,20H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSBEYIXNATBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。